molecular formula C12H16OS B8360570 1-Methoxy-3-(3-methylbut-2-enylsulphanyl)benzene

1-Methoxy-3-(3-methylbut-2-enylsulphanyl)benzene

Cat. No.: B8360570
M. Wt: 208.32 g/mol
InChI Key: IQLSHXNPPAQYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-(3-methylbut-2-enylsulphanyl)benzene is a useful research compound. Its molecular formula is C12H16OS and its molecular weight is 208.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-methoxy-3-(3-methylbut-2-enylsulfanyl)benzene

InChI

InChI=1S/C12H16OS/c1-10(2)7-8-14-12-6-4-5-11(9-12)13-3/h4-7,9H,8H2,1-3H3

InChI Key

IQLSHXNPPAQYBP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC1=CC=CC(=C1)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

50.45 g (360.0 mmol) of 3-methoxythiophenol, 360 ml of acetone and 14.40 g (360.0 mmol) of sodium hydroxide pellets are introduced into a one liter round-bottomed flask under a nitrogen atmosphere and the mixture is heated at reflux for three hours. A solution composed of 53.6 g (360.0 mmol) of 2-methyl-4-bromo-2-butene and of 60 ml of acetone is added dropwise. Reflux is maintained for sixteen hours and the reaction mixture is evaporated to dryness. Water is added, extraction is carried out with ethyl acetate, the organic phase is washed with water and then using a saturated sodium chloride solution, dried over magnesium sulphate and filtered, and the solvents are evaporated. The residue obtained is distilled under reduced pressure (5×10−2 bar/113° C.) to produce 67.81 g (90%) of the expected compound in the form or a pale-yellow oil.
Quantity
50.45 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
53.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
90%

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